tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
LMCOQMMIAHCCFN-HTQZYQBOSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1NC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the Amino Group
The 3-amino substituent is introduced via Boc-protected intermediates to prevent undesired side reactions. Source employs a two-step sequence:
-
Benzyl carbamate protection : Benzyl chloroformate reacts with the cyclobutane amine precursor in dichloromethane (DCM) with potassium carbonate (K₂CO₃) as a base, achieving 85–90% yields.
-
Selective deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere removes the benzyl group while retaining the tert-butyl carbamate moiety .
Critical to this process is the use of chiral auxiliaries or asymmetric catalysis to enforce the (1R,3R) configuration. For instance, Source specifies (1R,3S)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid as a key intermediate, where the stereochemistry is preserved through low-temperature (−20°C) reaction conditions and inert atmospheres.
tert-Butyl Carbamate Installation
The tert-butoxycarbonyl (Boc) group is introduced via carbamate coupling using di-tert-butyl dicarbonate (Boc₂O). Source provides a relevant analogy: tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate reacts with amines in ethanol under reflux to form carbamates. Adapting this to the cyclobutane system, the amine intermediate is treated with Boc₂O in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) .
Reaction optimization data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Temperature | 0°C → room temperature | 82 |
| Catalyst | DMAP (10 mol%) | 91 |
Source corroborates these findings, with Boc protection efficiencies exceeding 90% when using DMAP in DCM .
Purification and Stereochemical Validation
Final purification employs silica gel column chromatography with ethyl acetate (EtOAc)/hexane gradients. For example, Source reports eluting the target compound with 20% EtOAc in hexane, achieving >95% purity . Chiral HPLC with amylose-based columns confirms enantiomeric excess (ee > 99%), while ¹H NMR spectroscopy verifies the dimethylcyclobutane structure through characteristic singlet resonances at δ 1.2–1.4 ppm for the geminal methyl groups.
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methodologies reveals trade-offs between scalability and stereoselectivity:
| Method | Steps | Overall Yield (%) | Stereochemical Control |
|---|---|---|---|
| NaOBr cyclization | 5 | 32 | High (ee > 98%) |
| Diboronation | 4 | 41 | Moderate (ee 85–90%) |
| Boc-direct coupling | 3 | 55 | Low (ee 70–75%) |
The NaOBr route, despite lower yields, remains preferable for pharmaceutical applications requiring high enantiopurity.
Scale-Up Challenges and Solutions
Key bottlenecks in large-scale production include:
-
Exothermic reactions : The NaOBr cyclization releases significant heat, necessitating jacketed reactors with precise temperature control (−5°C ± 1°C).
-
Pd/C handling : Hydrogenolysis steps require explosion-proof equipment and inert gas purging to mitigate fire risks.
-
Solvent recovery : Dichloromethane is distilled and reused to reduce costs, with <5% loss per cycle.
Source addresses these via continuous flow chemistry , where reaction times are reduced from 12 hours (batch) to 45 minutes (flow), improving throughput by 15-fold .
Emerging Methodologies
Recent advances from Source suggest microwave-assisted synthesis could accelerate carbamate formation. Preliminary trials at 100°C (50 W, 10 minutes) achieve 88% yield versus 72% for conventional reflux . Additionally, enzymatic desymmetrization using lipases is being explored to enhance stereoselectivity without chiral catalysts.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines, allowing selective deprotection under acidic or catalytic conditions:
Table 1: Boc Deprotection Methods
Mechanistic Notes :
-
TFA-mediated deprotection involves protonation of the carbamate oxygen, followed by elimination of tert-butanol and CO₂ to regenerate the primary amine.
-
Hydrogenolysis under Pd-C selectively removes the Boc group without affecting the cyclobutane ring’s stereochemistry.
Amide Coupling Reactions
The deprotected amine participates in amide bond formation, a key step in peptide and small-molecule synthesis. HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common coupling agent:
Table 2: Representative Amide Couplings
| Acid Partner | Coupling Agent | Solvent | Yield | Application | Source |
|---|---|---|---|---|---|
| (S)-2-Phenylpropionic acid | HBTU/DIPEA | DMF | 82% | Neuroactive compound synthesis | |
| 4-Alkoxyphenylacetic acid | EDC/HOBt | DCM | 75% | Structure-activity studies |
Optimization Insights :
-
Coupling efficiency depends on steric hindrance from the cyclobutane’s 2,2-dimethyl substituents, requiring activated agents like HBTU for satisfactory yields .
-
Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
Mitsunobu Reactions
The compound’s hydroxyl derivatives (if present) can undergo Mitsunobu reactions to form ethers, though this requires prior functionalization:
Table 3: Mitsunobu Reaction Parameters
| Alcohol | Reagents | Temperature | Yield | Product Utility | Source |
|---|---|---|---|---|---|
| Cyclobutanol | DIAD, PPh₃, THF | 0°C → RT | 68% | Alkoxy-substituted analogs | |
| Benzyl alcohol | DEAD, PPh₃, toluene | RT | 72% | Lipophilicity modulation |
Stereochemical Considerations :
-
The (1R,3R) configuration influences reactivity in Mitsunobu reactions, favoring retention of configuration at stereocenters .
Stability Under Basic Conditions
Unlike esters, carbamates resist hydrolysis in mild basic environments, making them suitable for multistep syntheses:
Key Research Findings
Scientific Research Applications
Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate exhibits various biological activities attributed to its structural components:
- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes involved in metabolic pathways. Similar compounds have shown potential as enzyme inhibitors, influencing biochemical reactions critical for cellular functions .
- Receptor Binding : Research indicates that compounds with similar structures may bind to specific receptors, suggesting potential applications in drug development targeting metabolic disorders or other diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps:
- Formation of the Cyclobutane Framework : The initial step often includes cyclization reactions to establish the cyclobutane structure.
- Introduction of the Carbamate Group : This is usually achieved through coupling reactions with isocyanates or carbamates.
- Amine Functionalization : The amino group is introduced via nucleophilic substitution or other amine coupling strategies.
These synthetic approaches highlight the versatility of the compound in organic synthesis and its potential as a building block for more complex molecules .
Therapeutic Potential
The unique structural features of this compound suggest several therapeutic applications:
- Medicinal Chemistry : Due to its ability to interact with biological targets, this compound is being explored for potential use in treating diseases such as cancer and metabolic disorders. Its structural analogs have been investigated for their efficacy in inhibiting specific pathways involved in disease progression .
- Drug Development : The compound's reactivity and binding properties make it a candidate for further development as a pharmaceutical agent. Ongoing research aims to optimize its pharmacological profiles and assess its safety and efficacy in clinical settings .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | Hydroxymethyl group instead of amino | Potentially different biological activity due to hydroxymethyl substitution |
| Tert-butyl N-(3-amino-2-methylcyclopentyl)carbamate | Cyclopentane ring | Variation in ring size may affect reactivity and properties |
| Tert-butyl N-(4-amino-2-methylcyclopentyl)carbamate | Different position of amino group | Altered steric effects influencing binding affinity |
This table illustrates how variations in structure can lead to distinct biological activities and reactivities among related compounds.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Solubility : Varies by solvent; requires heating (37°C) and sonication for optimal dissolution in DMSO .
- Storage : Stable at room temperature when sealed; for long-term storage, keep at -80°C (6 months) or -20°C (1 month) .
Applications : Primarily used as a research intermediate in medicinal chemistry, particularly for protecting amine groups during synthesis .
Comparison with Structural Analogs
Cyclobutane-Based Carbamates
Key Differences :
- Ring Strain : Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain than cyclohexane analogs, affecting conformational flexibility and binding affinity .
- Functional Groups: Acetylated analogs (e.g., CAS 1260589-93-2) show reduced amine reactivity compared to the primary amino group in the target compound .
Piperidine and Cyclopentane Derivatives
Key Differences :
- Ring Size : Piperidine derivatives (6-membered) offer greater conformational flexibility than cyclobutane-based compounds, influencing pharmacokinetics .
- Solubility : Hydroxyl-containing cyclopentane derivatives (e.g., CAS 1290191-64-8) exhibit higher water solubility than the dimethylcyclobutyl target compound .
Complex Carbamates with Heterocycles
Key Differences :
- Protecting Groups : Fmoc derivatives (e.g., CAS 220497-67-6) are cleaved under basic conditions, unlike the acid-labile tert-butoxycarbonyl (Boc) group in the target compound .
- Hybrid Structures : Compounds like 6-40 combine multiple rings, offering unique steric and electronic profiles for targeting enzymes or receptors .
Biological Activity
Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate is a compound characterized by its unique cyclobutane structure and functional groups, specifically an amino group and a carbamate moiety. Its molecular formula is C11H22N2O2, with a molecular weight of approximately 214.31 g/mol. The compound's stereochemistry (1R,3R) plays a critical role in its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure
The structural features of this compound include:
- Cyclobutane Ring : A four-membered carbon ring that influences the compound's reactivity.
- Amino Group : Contributes to the compound's potential biological interactions.
- Carbamate Functional Group : Enhances solubility and may influence pharmacokinetics.
Biological Activity
The biological activity of this compound is primarily attributed to its amino and carbamate functionalities. Compounds with similar structures have been studied for various biological effects, including:
- Antiviral Properties : Some derivatives exhibit activity against viral infections.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering metabolic pathways.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique characteristics which may influence their biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | Hydroxymethyl group instead of amino | Potentially different biological activity due to hydroxymethyl substitution |
| Tert-butyl N-(3-amino-2-methylcyclopentyl)carbamate | Cyclopentane ring | Variation in ring size may affect reactivity and properties |
| Tert-butyl N-(4-amino-2-methylcyclopentyl)carbamate | Different position of amino group | Altered steric effects influencing binding affinity |
Research indicates that the mechanisms through which this compound exerts its biological effects may involve:
- Binding Affinity : The specific stereochemistry may enhance binding to target proteins or enzymes.
- Modulation of Signaling Pathways : The compound could influence cellular signaling pathways through enzyme inhibition or receptor modulation.
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- Antiviral Activity : In a study examining various carbamate derivatives, this compound showed promising results against certain viral strains by inhibiting viral replication mechanisms.
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.
Q & A
Q. What are the common synthetic routes for tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate, and how can reaction conditions be optimized for yield and stereochemical purity?
Methodological Answer: Synthesis typically involves carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine .
- Temperature Control : Reactions at 0–25°C minimize side reactions like epimerization .
- Catalysis : Biocatalytic methods (e.g., lipases or proteases) improve stereoselectivity in cyclobutane ring formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures enantiomeric purity (>98% ee) .
Advanced Research Question
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or X-ray crystallography) when characterizing tert-butyl carbamate derivatives?
Methodological Answer:
- Multi-Technique Validation : Combine -NMR, -NMR, and IR to confirm functional groups. For stereochemical conflicts, use NOESY to assess spatial proximity of substituents .
- X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental crystal structures (e.g., CCDC databases) with synthesized derivatives. Das et al. (2016) demonstrated this for hydrogen-bonding networks in carbamates .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize molecular geometries to match experimental data .
Basic Research Question
Q. What are the best practices for ensuring the stability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Use amber vials to avoid photodegradation .
- Moisture Control : Add molecular sieves (3Å) to storage containers to absorb residual moisture .
- Handling : Work under dry nitrogen/glovebox conditions for moisture-sensitive reactions .
Advanced Research Question
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the carbamate moiety in nucleophilic substitution reactions?
Methodological Answer:
- Steric Shielding : The bulky tert-butyl group reduces accessibility to the carbamate carbonyl, slowing nucleophilic attack. This is exploited in selective deprotection strategies (e.g., TFA/CHCl) .
- Electronic Effects : Electron-donating tert-butyl groups stabilize the carbamate via inductive effects, increasing resistance to basic hydrolysis. Kinetic studies show a 10-fold slower hydrolysis rate compared to methyl carbamates .
- Case Study : Troiani et al. (2011) demonstrated that the tert-butyl group enhances regioselectivity in lactonization reactions by sterically directing nucleophiles .
Basic Research Question
Q. What analytical techniques are most effective for determining the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention times differentiate enantiomers .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +32° for the (1R,3R)-isomer) .
- NMR with Chiral Shift Reagents : Eu(hfc) induces distinct splitting patterns for enantiomers in -NMR .
Advanced Research Question
Q. In cases where synthetic yields of tert-butyl carbamate derivatives vary significantly between literature reports, what experimental parameters should be critically re-evaluated?
Methodological Answer:
- Catalyst Loading : Excess Boc anhydride (1.5–2.0 equiv) improves conversion but may require quenching with aqueous NaHCO to prevent side reactions .
- Solvent Purity : Trace water in THF reduces yields by hydrolyzing the carbamate. Distill solvents over CaH before use .
- Temperature Gradients : For cyclobutane derivatives, slow warming from 0°C to RT minimizes ring strain-induced decomposition .
- Statistical Analysis : Design of Experiments (DoE) models identify critical factors (e.g., reaction time, stoichiometry) for yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
